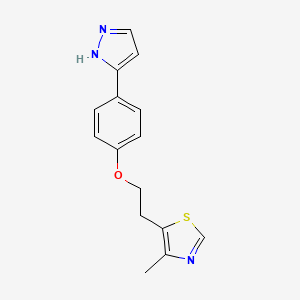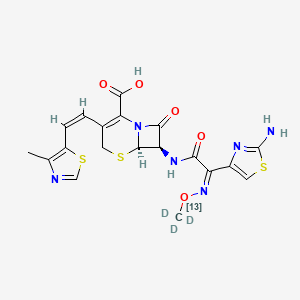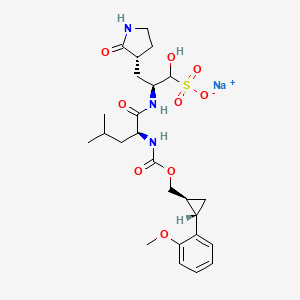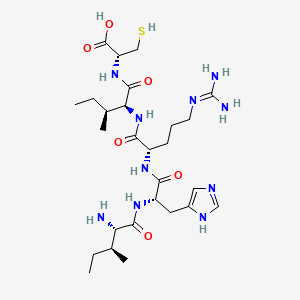
Ihric
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ihric is a penta-peptide compound that is positively correlated with hairpin DNA containing tetramer loops. This unique interaction makes this compound an important material in the field of surface plasmon resonance imaging (SPRi), where it is used as a sensing material for detecting volatile organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ihric involves the assembly of its peptide sequence, which is Ile-His-Arg-Ile-Cys. This process typically employs solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the coupling of the amino acid’s carboxyl group to the amine group of the growing chain, followed by deprotection steps to remove protecting groups from the amino acids’ side chains .
Industrial Production Methods
Industrial production of this compound would likely scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ihric undergoes various chemical reactions, including:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the histidine and arginine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to facilitate substitution reactions.
Major Products
The major products of these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
Ihric has a wide range of applications in scientific research:
Chemistry: Used as a sensing material in SPRi for detecting volatile organic compounds.
Biology: Studied for its interactions with hairpin DNA, which can have implications in genetic research and diagnostics.
Industry: Utilized in the development of biosensors and diagnostic tools
Wirkmechanismus
Ihric exerts its effects primarily through its interaction with hairpin DNA. The peptide’s sequence allows it to bind selectively to the tetramer loops of hairpin DNA, enhancing the detection sensitivity in SPRi applications. This interaction is facilitated by hydrogen bonding and electrostatic interactions between the peptide and the DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other Peptides: Similar peptides that interact with DNA, such as those containing arginine-rich sequences.
DNA-binding Proteins: Proteins like transcription factors that bind to specific DNA sequences.
Synthetic Oligonucleotides: Short DNA or RNA sequences designed to bind to specific DNA structures
Uniqueness
Ihric’s uniqueness lies in its specific sequence and structure, which allows for highly selective binding to hairpin DNA with tetramer loops. This selectivity makes it particularly valuable in SPRi applications, where precise detection of target molecules is crucial .
Eigenschaften
Molekularformel |
C27H48N10O6S |
|---|---|
Molekulargewicht |
640.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H48N10O6S/c1-5-14(3)20(28)24(40)35-18(10-16-11-31-13-33-16)23(39)34-17(8-7-9-32-27(29)30)22(38)37-21(15(4)6-2)25(41)36-19(12-44)26(42)43/h11,13-15,17-21,44H,5-10,12,28H2,1-4H3,(H,31,33)(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)(H4,29,30,32)/t14-,15-,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
BHZLTZJRNJMINP-FPFZBJALSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
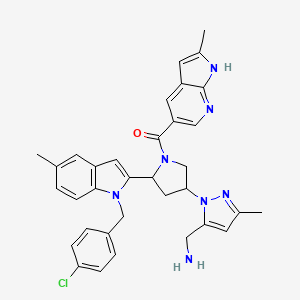
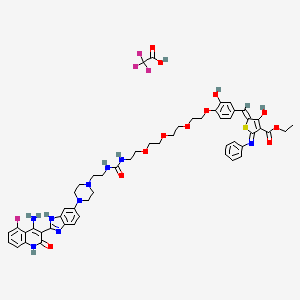
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)

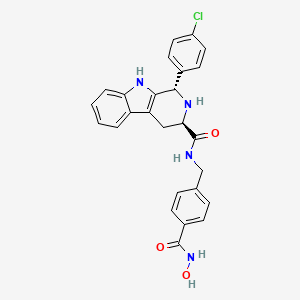
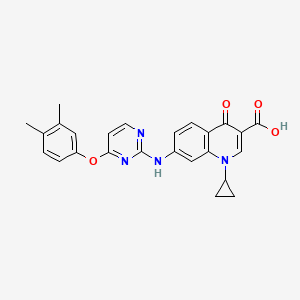
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

